molecular formula C9H13N3O2 B11745337 1-(4-piperidinyl)-1H-Pyrazole-4-carboxylic acid

1-(4-piperidinyl)-1H-Pyrazole-4-carboxylic acid

Cat. No.: B11745337
M. Wt: 195.22 g/mol
InChI Key: JKNSBYMHWWTFMH-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features both piperidine and pyrazole rings. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active molecules. The compound’s unique structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-4-yl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the protection of the NH group of isonipecotic acid using di-tert-butyl dicarbonate (Boc) and sodium hydroxide, yielding Boc-protected acid. This intermediate is then subjected to cyclization with hydrazine derivatives to form the pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-4-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine or pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium catalysts.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties.

Scientific Research Applications

1-(Piperidin-4-yl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Uniqueness: 1-(Piperidin-4-yl)-1H-pyrazole-4-carboxylic acid stands out due to its dual ring structure, which provides a versatile scaffold for chemical modifications

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

1-piperidin-4-ylpyrazole-4-carboxylic acid

InChI

InChI=1S/C9H13N3O2/c13-9(14)7-5-11-12(6-7)8-1-3-10-4-2-8/h5-6,8,10H,1-4H2,(H,13,14)

InChI Key

JKNSBYMHWWTFMH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C=C(C=N2)C(=O)O

Origin of Product

United States

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